3-ethylazetidine-3-carbonitrile hydrochloride
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Overview
Description
3-ethylazetidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H11ClN2 and a molecular weight of 146.62 g/mol . It is a solid compound that is typically stored at room temperature.
Preparation Methods
The synthesis of 3-ethylazetidine-3-carbonitrile hydrochloride involves the formation of the azetidine ring, which is a four-membered heterocycle. The reactivity of azetidines is driven by the considerable ring strain, making them more stable than related aziridines . The synthetic routes typically involve the reaction of ethylamine with a suitable nitrile compound under controlled conditions to form the azetidine ring . Industrial production methods may involve bulk custom synthesis and sourcing of raw materials to ensure high purity and yield .
Chemical Reactions Analysis
3-ethylazetidine-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative .
Scientific Research Applications
3-ethylazetidine-3-carbonitrile hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-ethylazetidine-3-carbonitrile hydrochloride involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity . The specific molecular targets and pathways involved depend on the context of its use, such as in drug discovery or biological research .
Comparison with Similar Compounds
3-ethylazetidine-3-carbonitrile hydrochloride can be compared with other similar compounds, such as:
Azetidine: A simpler four-membered ring compound without the nitrile and ethyl groups.
3-azetidinecarbonitrile: Similar to this compound but without the hydrochloride salt.
3-ethylazetidine: Similar to this compound but without the nitrile group.
The uniqueness of this compound lies in its combination of the azetidine ring, nitrile group, and hydrochloride salt, which confer specific chemical and physical properties that are valuable in various applications .
Properties
CAS No. |
1205750-03-3 |
---|---|
Molecular Formula |
C6H11ClN2 |
Molecular Weight |
146.6 |
Purity |
95 |
Origin of Product |
United States |
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